Oxyfluorfen
Overview
Description
Oxyfluorfen is a chemical compound used as an herbicide. It is manufactured by Dow AgroSciences and Adama Agricultural Solutions under the trade names Goal and Galigan . It is used to control broadleaf and grassy weeds in a variety of nut, tree fruit, vine, and field crops, especially wine grapes and almonds .
Molecular Structure Analysis
Oxyfluorfen has the molecular formula C15H11ClF3NO4 and a molar mass of 361.70 g/mol . The IUPAC name for Oxyfluorfen is 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene .Chemical Reactions Analysis
Oxyfluorfen works primarily as a contact herbicide. Upon application, it forms a barrier on the surface of the targeted weed, inhibiting its ability to photosynthesize .Physical And Chemical Properties Analysis
Oxyfluorfen is an orange crystalline solid . It is non-corrosive and used as an herbicide . It is an aromatic ether and has a role as a herbicide and an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor .Scientific Research Applications
Carcinogenicity Assessment in Rodents
Oxyfluorfen, a non-genotoxic herbicide, has been evaluated for its potential carcinogenicity in humans through mode of action (MOA) analysis of rodent liver effects. Studies involving male CD-1 mice administered with dietary doses of oxyfluorfen showed minimal liver effects at or below 200 ppm for up to 28 days. Increased liver weight, cell proliferation, and peroxisomal acyl-CoA oxidase were observed at higher doses. The findings, along with negative genotoxicity data, suggest oxyfluorfen induces mouse liver tumors through a nongenotoxic, mitogenic MOA with a clear threshold, implying it is not predicted to be carcinogenic in humans at relevant exposure levels (Stagg et al., 2012).
Effects on Japanese Medaka Fish
Research on the embryo-larval development of Japanese medaka fish (Oryzias latipes) exposed to oxyfluorfen (OXY) revealed concentration-dependent mortality and growth inhibition. Larval skeletons were notably affected, indicating oxyfluorfen's potential toxic effects on early life stages of aquatic organisms, with implications for skeletal development disruptions (Powe et al., 2018).
Impact on Soil Biology
Oxyfluorfen's influence on soil biological properties was examined through its application to soils amended with different organic wastes. The study found that oxyfluorfen at a rate of 4lha^-1 affected enzymatic activities and microbial community diversity in soil, highlighting the importance of considering the herbicide's environmental impact when applied in agricultural settings (Gómez et al., 2014).
Toxicological Impact on Biomphalaria Alexandrina Snails
A study on Biomphalaria alexandrina snails, a bioindicator of chemical pollution, showed that oxyfluorfen exhibited molluscicidal effects at specific concentrations. Exposure to sub-lethal concentrations significantly decreased survival rates, reproductive rate, and fecundity of adult snails. Additionally, significant alterations in the antioxidant system and histopathological changes were observed, underscoring oxyfluorfen's toxicological impact on aquatic invertebrates (Ibrahim & Sayed, 2019).
Persistence in Soil and Detection in Rice Crop
The persistence of oxyfluorfen was evaluated in a rice cropping system, showing detectable residues in paddy grains, straw, and soil at harvest. This study emphasizes the need for careful management of oxyfluorfen application to minimize potential environmental and food chain contamination (Sondhia, 2009).
Safety And Hazards
Oxyfluorfen is toxic to plants, invertebrates, and fish . Birds and mammals may also experience subchronic and chronic effects from oxyfluorfen . It is persistent in soil and has been shown to drift from application sites to nearby areas . It can contaminate surface water through spray drift and runoff .
Future Directions
properties
IUPAC Name |
2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-2-23-14-8-10(4-5-12(14)20(21)22)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMBBFQZGJFLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
Record name | OXYFLUORFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18185 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024241 | |
Record name | Oxyfluorfen | |
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Molecular Weight |
361.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxyfluorfen is an orange crystalline solid. Non corrosive. Used as an herbicide., Orange to dark red-brown solid; [HSDB] | |
Record name | OXYFLUORFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18185 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oxyfluorofen | |
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Boiling Point |
358.2 °C | |
Record name | OXYFLUOROFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in most organic solvents, e.g. acetone 72.5, cyclohexanone, isophorone 61.5, dimethylformamide >50, chloroform 50-55, mesityl oxide 40-50 (all in g/100 g, 25 °C), In water, 1.16X10-1 mg/L at 25 °C | |
Record name | OXYFLUOROFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.49 g/L, Density: 1.35 at 73 °C | |
Record name | OXYFLUOROFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000025 [mmHg], 2X10-7 mm Hg at 25 °C | |
Record name | Oxyfluorofen | |
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Record name | OXYFLUOROFEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
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Mechanism of Action |
Diphenylether-type herbicides are extremely potent inhibitors of protoporphyrinogen oxidase, a membrane-bound enzyme involved in the heme and chlorophyll biosynthesis pathways., The diphenyl-ether herbicides exert their phytotoxic activity /in plants/ by preventing chlorophyll formation ... as a result of inhibition of protoporphyrinogen oxidase. This enzyme is the last step of the common pathway for chlorophyll and heme biosynthesis. | |
Record name | OXYFLUOROFEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
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Product Name |
Oxyfluorfen | |
Color/Form |
Orange crystalline solid at room temperature, Orange to deep red brown crystalline solid | |
CAS RN |
42874-03-3 | |
Record name | OXYFLUORFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18185 | |
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Record name | Oxyfluorfen | |
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Record name | Oxyfluorfen [ANSI:BSI:ISO] | |
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Record name | Oxyfluorfen | |
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Record name | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.876 | |
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Record name | OXYFLUORFEN | |
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Record name | OXYFLUOROFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85-90 °C (tech., 65-84 °C) | |
Record name | OXYFLUOROFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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